molecular formula C11H8Br2N6OS B10949336 ({5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

({5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No.: B10949336
M. Wt: 432.10 g/mol
InChI Key: BKPSPBHBIFDONE-PJQLUOCWSA-N
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Description

[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a hydrazino group, and a dibromo-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with thiocyanate to form the triazole ring.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The dibromo-hydroxyphenyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, hydrazones, and cyanides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of [(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds with similar glycosidic linkages.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar antioxidants.

Uniqueness

[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE stands out due to its combination of a triazole ring, hydrazino group, and dibromo-hydroxyphenyl moiety, which confer unique chemical reactivity and biological activity not commonly found in other compounds.

Properties

Molecular Formula

C11H8Br2N6OS

Molecular Weight

432.10 g/mol

IUPAC Name

2-[[5-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C11H8Br2N6OS/c12-7-3-6(9(20)8(13)4-7)5-15-17-10-16-11(19-18-10)21-2-1-14/h3-5,20H,2H2,(H2,16,17,18,19)/b15-5+

InChI Key

BKPSPBHBIFDONE-PJQLUOCWSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC2=NC(=NN2)SCC#N)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NNC2=NC(=NN2)SCC#N)O)Br)Br

Origin of Product

United States

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